(2r)-4-aminobutane-1,2-diol
Description
(2R)-4-Aminobutane-1,2-diol is a chiral aliphatic compound with the molecular formula C₄H₁₁NO₂. Its structure features a four-carbon chain with a primary amino group (-NH₂) at position 4 and vicinal diol (-OH) groups at positions 1 and 2. The stereochemistry at the second carbon (R-configuration) confers specificity in biochemical interactions, such as enzyme binding or substrate recognition. Key properties include:
Properties
Molecular Formula |
C4H11NO2 |
|---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(2R)-4-aminobutane-1,2-diol |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m1/s1 |
InChI Key |
ARZSRJNMSIMAKS-SCSAIBSYSA-N |
Isomeric SMILES |
C(CN)[C@H](CO)O |
Canonical SMILES |
C(CN)C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminobutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of ®-4-nitrobutane-1,2-diol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group without affecting other functional groups.
Industrial Production Methods
In an industrial setting, the production of ®-4-aminobutane-1,2-diol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, ensuring the production of the desired chiral form.
Chemical Reactions Analysis
Types of Reactions
®-4-aminobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
®-4-aminobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which ®-4-aminobutane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 4-Amino-4-Phenylbutane-1,2-Diol
- Molecular Formula: C₁₀H₁₅NO₂
- Higher molecular weight (181.23 g/mol vs. 105.14 g/mol) reduces solubility in polar solvents .
- Applications : Likely used in specialty organic synthesis due to its hybrid aliphatic-aromatic structure.
2.2. (2R)-3,3-Dimethyl-4-Thiophenoxybutane-1,2-Diol
- Molecular Formula : C₁₂H₁₈O₂S
- Key Differences: Thiophenoxy group at position 4 introduces sulfur, altering electronic properties and metabolic pathways.
- Applications : Possible use in asymmetric catalysis or as a ligand in metal coordination complexes.
2.3. 4-(2-Aminoethyl)Benzene-1,2-Diol
- Molecular Formula: C₈H₁₁NO₂
- Key Differences: Aromatic catechol backbone (1,2-diol on benzene) with an aminoethyl substituent at position 4. Higher acidity due to adjacent hydroxyl groups, enabling metal chelation (e.g., iron or copper) .
2.4. Neplanocin A Derivatives (e.g., Cyclopentene-Based Diols)
- Example Structure : (1S,2R,5R)-5-(5-Bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- Key Differences :
- Applications: Anti-hepatitis B virus (HBV) agents with mechanisms distinct from aliphatic aminodiols.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| (2R)-4-Aminobutane-1,2-diol | C₄H₁₁NO₂ | 105.14 | 4-amino, 1,2-diol | Amino, diol | Chiral, aliphatic |
| 4-Amino-4-phenylbutane-1,2-diol | C₁₀H₁₅NO₂ | 181.23 | 4-amino, 4-phenyl, 1,2-diol | Amino, phenyl, diol | Hybrid aromatic-aliphatic |
| (2R)-3,3-Dimethyl-4-thiophenoxybutane-1,2-diol | C₁₂H₁₈O₂S | 226.34 | 3,3-dimethyl, 4-thiophenoxy | Diol, thioether | Steric hindrance, sulfur-containing |
| 4-(2-Aminoethyl)benzene-1,2-diol | C₈H₁₁NO₂ | 153.18 | 1,2-diol, 4-(2-aminoethyl) | Catechol, aminoethyl | Metal-chelating, aromatic |
| Neplanocin A derivative (example) | C₁₄H₁₈BrN₅O₃ | 392.23 | Cyclopentene, bromo-pyrrolopyrimidine | Diol, heterocycle | Antiviral, rigid structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
